7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

PROTAC Design ADC Payload Synthesis Bioconjugation Handle

Researchers seeking to functionalize the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one scaffold often encounter analogs lacking a reactive conjugation handle. This compound resolves that gap with a primary amine-terminated ethyl chain at N7, enabling one-step amide coupling with E3 ligase ligands (VHL/CRBN) for streamlined PROTAC synthesis, or direct fluorophore/biotin conjugation for target engagement assays. • Pre-installed primary amine: eliminates N-alkylation steps, accelerating linker SAR exploration • Tricyclic core: topologically distinct from bicyclic pyrazolo[1,5-a]pyrimidines for scaffold-hopping programs • Enables parallel library synthesis via amide or sulfonamide coupling for rapid selectivity profiling

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 1306738-31-7
Cat. No. B1455552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS1306738-31-7
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN
InChIInChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2
InChIKeyHMFTYBNQXHKNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Heterocyclic Building Block Overview


7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 1306738-31-7) is a tricyclic heterocycle belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one class. Its core scaffold features a fused pyrazole-pyridine-pyrimidine system with a primary amine-terminated ethyl chain at the N7 position . This 2-aminoethyl appendage provides a reactive chemical handle absent in many in-class analogs, enabling further functionalization via amide coupling, reductive amination, or linker attachment, which positions the compound as a versatile intermediate for targeted protein degrader (PROTAC) design and antibody-drug conjugate (ADC) payload exploration [1]. Publicly available quantitative biological data for this specific compound are extremely scarce; the most well-characterized application of the core scaffold appears in the context of benzodiazepine receptor ligand research from the early 1990s [2].

Selection
Pre-functionalized with primary amine at N7 position
Workflow
Enables direct amide coupling without N-alkylation step
Use Context
Tricyclic scaffold for PROTAC, ADC, or kinase probe diversification

Why This Compound Cannot Be Replaced by Common Analogs


The compound’s procurement value is rooted in its unique structural topology: the extended pyrido[3,4-e]pyrimidin-6-one framework combined with the reactive primary amine tether. Closely related 7-substituted analogs in the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one family—such as the 7-phenethyl, 7-methoxyethyl, and 7-morpholinoethyl derivatives—lack the nucleophilic primary amine [1]. This functional deficiency precludes their direct use in bioconjugation chemistries without additional synthetic manipulation. Similarly, the broader pyrazolo[1,5-a]pyrimidine class (e.g., the CDK inhibitor dinaciclib) possesses a simpler bicyclic core that engages kinase active sites via distinct hydrogen-bonding patterns compared to the tricyclic pyrido[3,4-e] system . Generic substitution with a simpler analog would therefore either forfeit the conjugation handle or alter the core geometry, rendering structure-activity relationship (SAR) extrapolation unreliable [1].

This Product Primary amine handle supports direct bioconjugation via amide coupling
7-Substituted Analog Tertiary amine or non-functionalized terminus lacks nucleophilic conjugation site
This Product Tricyclic pyrido[3,4-e]pyrimidin-6-one core defines binding surface geometry
Bicyclic Pyrazolopyrimidine Simpler core alters hydrogen-bonding pattern; SAR extrapolation may not transfer

Quantitative Differentiation vs. Closest Analogs


Conjugation Versatility: Primary Amine vs. Tertiary Amine Analogs

The target compound contains a primary aliphatic amine (pKa ~9–10) at the terminus of its N7-ethyl chain. This functional group enables direct amide bond formation with carboxylic acid-containing linkers under standard coupling conditions (EDC/HOBt, HATU) without protective-group manipulation . In contrast, the comparator 2-ethyl-3-(4-fluorophenyl)-7-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one terminates in a tertiary morpholine nitrogen, which has substantially lower nucleophilicity and requires quaternization or separate linker chemistry, increasing synthetic complexity by an estimated 2–3 steps . The non-functionalized 7-phenethyl analog offers no reactive site for conjugation, making it unsuitable as a building block for heterobifunctional molecules.

Conjugation Handle
Class-level
Primary amine (—NH₂) enables direct amide coupling; 7-morpholinoethyl analog (tertiary amine) and 7-phenethyl analog (no functional group) require ≥2 additional synthetic transformations for comparable conjugation.
Supports PROTAC/ADC linker synthesis workflow
Reactivity comparison based on functional-group class inference
PROTAC Design ADC Payload Synthesis Bioconjugation Handle

Core Scaffold Differentiation: Tricyclic vs. Bicyclic Kinase Inhibitor Core

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold incorporates a fused pyridine ring that expands the π-system relative to the bicyclic pyrazolo[1,5-a]pyrimidine core found in dinaciclib . This additional aromatic ring shifts the hydrogen-bonding surface and alters the vector of the N7 substituent. While no direct kinase inhibition comparison between the target compound and dinaciclib is publicly available, the tricyclic system is predicted to exhibit distinct kinase selectivity profiles due to its extended shape complementarity with the ATP-binding pocket [1]. Core-level differentiation is supported by earlier benzodiazepine receptor binding data for related pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones, which showed affinities (Ki values) sensitive to N7 substitution patterns, indicating that the tricyclic core, rather than the N7 group alone, dictates target engagement [2].

Scaffold Architecture
Source review
Tricyclic pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core (4 H-bond acceptors, extended π-surface) vs. bicyclic pyrazolo[1,5-a]pyrimidine core (dinaciclib). No direct target-compound kinase IC50 data available; benzodiazepine receptor Ki data for related tricyclic compounds confirm N7-substitution-dependent target engagement.
Kinase selectivity context may differ from bicyclic core
Target compound untested in kinase inhibition assays
CDK Inhibition Kinase Profiling Scaffold-Hopping

Purity and Procurement Advantage vs. Unsubstituted Parent Scaffold

Commercially, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is supplied by multiple vendors at purities of 95–98% (HPLC) . The unsubstituted parent scaffold, pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2), is also available at 95% purity but lacks the synthetic handle necessary for further derivatization . The incremental cost of the N7-aminoethyl derivative is offset by the elimination of one full synthetic step (N-alkylation) and the associated yield loss (typically 40–60% for N-alkylation of the parent scaffold under Mitsunobu or alkyl-halide conditions). Direct procurement of the target compound thus reduces the total number of synthetic transformations required to reach a functionalized intermediate by one step, with an estimated 25–40% improvement in overall yield for multi-step sequences starting from commercial material .

Procurement Context
Context-dependent
~1 step eliminated vs. unsubstituted parent scaffold
Reduces synthetic transformations for functionalized intermediates
Vendor specification review recommended; estimated 25–40% overall yield advantage
Compound Procurement Research Chemical Purity Medicinal Chemistry Supply

Procurement-Driven Application Scenarios


PROTAC Linker Attachment Point

The primary aliphatic amine serves as a direct anchoring point for E3-ligase-binding linkers (e.g., VHL or CRBN ligands) via amide coupling. This eliminates the need for N-alkylation of the unsubstituted core scaffold, streamlining PROTAC synthesis and enabling rapid SAR exploration of linker length and composition on the tricyclic kinase-binding warhead .

Scaffold-Hopping for Selective Kinase Inhibitor Design

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core is structurally related to, but topologically distinct from, the bicyclic pyrazolo[1,5-a]pyrimidine framework of dinaciclib and BTK inhibitor zanubrutinib . The 2-aminoethyl derivative can be rapidly diversified at the amine terminus to probe kinase selectivity, making it a valuable entry point for scaffold-hopping programs targeting ATP-binding pockets with novel selectivity profiles.

Fluorescent Probe and Biotinylated Tool Synthesis

The free primary amine allows one-step conjugation of fluorophores (e.g., FITC, BODIPY) or affinity tags (biotin) via commercially available activated esters. This enables the preparation of chemical biology tools for target engagement assays (e.g., cellular thermal shift assays, pull-down experiments) without laborious protecting-group strategies .

GABA-A Receptor Ligand Optimization Building Block

The core scaffold has precedent in benzodiazepine receptor binding [1]. The 2-aminoethyl substituent provides a vector for appending diverse aromatic or heterocyclic motifs, potentially yielding subtype-selective GABA-A modulators. The pre-installed amino handle allows parallel library synthesis via amide or sulfonamide coupling, accelerating SAR studies.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Primary amine reactivity for amide coupling
Linker attachment efficiency review
Kinase scaffold-hopping studies
Tricyclic core architecture vs. bicyclic cores
Kinase selectivity profiling context
Chemical probe synthesis
One-step fluorophore or biotin conjugation
Target engagement assay context
GABA-A receptor ligand studies
N7-substituent vector diversification
Subtype selectivity assay review
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